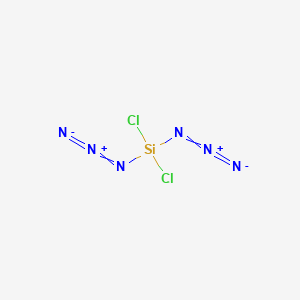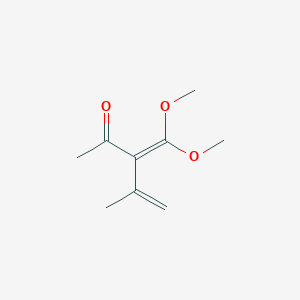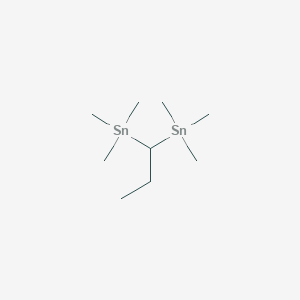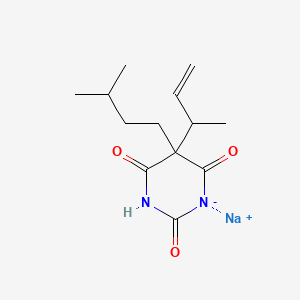
Butanedioic acid, nitro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, nitro-, diethyl ester is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanedioic acid (succinic acid) where two of the hydrogen atoms are replaced by nitro and diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis using water and an acid or base.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Butanedioic acid, amino-, diethyl ester.
Reduction: Butanedioic acid and ethanol.
Substitution: Compounds with substituted functional groups in place of the nitro group.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: A similar compound without the nitro group.
Diethyl malonate: Another ester derivative of a dicarboxylic acid.
Ethyl acetate: A simple ester with different chemical properties.
Eigenschaften
CAS-Nummer |
70683-11-3 |
|---|---|
Molekularformel |
C8H13NO6 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
diethyl 2-nitrobutanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
WFLCTSWOFYJBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)






![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)

![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
methanone](/img/structure/B14478221.png)
